molecular formula C10H16O5 B11836396 acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate CAS No. 178456-34-3

acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate

Cat. No.: B11836396
CAS No.: 178456-34-3
M. Wt: 216.23 g/mol
InChI Key: SJKWXUZGEJNJLO-SCLLHFNJSA-N
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Description

Chemical Structure: The compound consists of a cyclopentene ring with a hydroxymethyl group (-CH$_2$OH) at the 5-position and an acetate ester (-OAc) at the 1-position. The stereochemistry is defined as (1R,5R), indicating the spatial arrangement of substituents on the chiral centers .

Molecular Formula: C$7$H${10}$O$_4$
Molecular Weight: 158.15 g/mol
Key Functional Groups: Cyclopentene, hydroxymethyl, acetate ester.

Applications: Potential uses include serving as a chiral building block in organic synthesis or as an intermediate in pharmaceuticals, though specific biological data are unavailable in the provided evidence.

Properties

CAS No.

178456-34-3

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C8H12O3.C2H4O2/c1-6(10)11-8-4-2-3-7(8)5-9;1-2(3)4/h2,4,7-9H,3,5H2,1H3;1H3,(H,3,4)/t7-,8-;/m1./s1

InChI Key

SJKWXUZGEJNJLO-SCLLHFNJSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O[C@@H]1C=CC[C@@H]1CO

Canonical SMILES

CC(=O)O.CC(=O)OC1C=CCC1CO

Origin of Product

United States

Preparation Methods

Cyclopentadiene Preparation and Functionalization

The synthesis begins with the pyrolysis of dicyclopentadiene at 200–210°C under nitrogen to generate monomeric cyclopentadiene, which is distilled and stored at -78°C. Cyclopentadienylsodium is subsequently prepared by reacting sodium sand with cyclopentadiene in tetrahydrofuran (THF), yielding a reactive intermediate for further functionalization. Methyl bromoacetate is introduced to this system at -78°C, forming methyl 2,4-cyclopentadiene-1-acetate via nucleophilic substitution. This step achieves 85–90% conversion, with sodium bromide as a byproduct.

Asymmetric Induction Using (+)-Di-3-Pinanylborane

The critical stereochemical control is achieved through hydroboration with (+)-di-3-pinanylborane, derived from (-)-α-pinene. This chiral borane reagent selectively adds to the less substituted double bond of methyl 2,4-cyclopentadiene-1-acetate, favoring the (1R,5R) configuration. The reaction proceeds at -78°C in THF, with rigorous exclusion of moisture and oxygen to prevent side reactions. After hydroboration, oxidative work-up with silver(I) nitrate and aqueous ammonia liberates the diol intermediate, which is acetylated in situ to yield the target compound.

Yield and Stereochemical Purity

This method produces acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate in 27–31% isolated yield after vacuum distillation. The enantiomeric excess (ee) is inferred from optical rotation measurements ([α]D²⁵ = -132° in methanol), consistent with literature values for related pinanylborane-mediated syntheses.

Palladium-Catalyzed Allylic Substitution Approaches

Ligand Design for Enantioselectivity

Recent advances in palladium catalysis employ phosphoramidite ligands (e.g., PHOX ligands L10 and L11 ) to control stereochemistry during allylic substitution. These ligands coordinate palladium, creating a chiral environment that dictates the face-selective attack of nucleophiles on π-allyl intermediates. For cyclopentene derivatives, monophosphoramidites like (Sax,R,R)-L11 achieve ee values exceeding 98% in model systems.

Substrate Scope and Mechanistic Insights

The reaction typically uses prochiral cyclopentene precursors bearing leaving groups (e.g., acetate or carbonate) at the allylic position. Nucleophilic attack by hydroxymethyl equivalents (e.g., trimethylaluminum or Grignard reagents) generates the hydroxymethyl substituent with retention of configuration. Subsequent acetylation completes the synthesis.

Comparative Performance

Pd-catalyzed methods offer superior enantioselectivity (>98% ee) compared to hydroboration but require stringent anhydrous conditions and expensive ligands. Yields range from 40–65%, depending on the nucleophile and substrate steric hindrance.

Comparative Analysis of Methodologies

Reaction Conditions and Practical Considerations

ParameterAsymmetric HydroborationPd-Catalyzed Allylic Substitution
Temperature Range-78°C to 25°C0°C to 25°C
Catalyst CostModerate ($/mol)High ($/mol)
Enantiomeric Excess (ee)90–95%95–99%
Isolated Yield27–31%40–65%
ScalabilityPilot-scale feasibleLimited by ligand availability

Mechanistic Trade-offs

Hydroboration relies on chiral boranes for stereocontrol, which are sensitive to moisture but commercially available. In contrast, Pd catalysis offers modular ligand tuning but necessitates inert atmospheres and purified reagents .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for hydrolysis.

Major Products Formed

    Oxidation: [(1R,5R)-5-(carboxymethyl)cyclopent-2-en-1-yl] acetate.

    Reduction: [(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] alcohol.

    Substitution: [(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate derivatives.

Scientific Research Applications

Acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetate group can be hydrolyzed to release acetic acid, which can further participate in metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with structurally related cyclopentene and cyclohexene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Applications/Notes References
Acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate C$7$H${10}$O$_4$ 158.15 Cyclopentene, hydroxymethyl, acetate (1R,5R) Organic synthesis intermediate
cis-4-(Acetyloxy)cyclopent-2-en-1-yl acetate C$9$H${12}$O$_4$ 184.19 Cyclopentene, two acetate groups cis (1,4 positions) Synthetic intermediate
Methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate C$9$H${12}$O$_4$ 184.19 Cyclopentene, hydroxymethyl, methyl ester (1R,4R) Rare chemical, synthesis studies
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate (CAS 69971-20-6) C${10}$H${15}$NO$_3$ 197.23 Cyclopentene, acetamide, acetate (1S,4R) Pharmaceutical intermediate
(1S,5S)-Carvyl acetate C${12}$H${18}$O$_2$ 194.27 Cyclohexene, acetate (1S,5S) Flavor/fragrance industry

Key Differences and Implications

Ring Size :

  • The target compound’s cyclopentene ring (5-membered) offers greater ring strain and reactivity compared to cyclohexene derivatives (6-membered, e.g., carvyl acetate) . This strain may enhance participation in cycloaddition or ring-opening reactions.

Substituent Effects: The hydroxymethyl group in the target compound increases hydrophilicity compared to methyl esters (e.g., ) or acetamides (). Acetamide groups (e.g., ) resist hydrolysis better than acetate esters, making them more stable under physiological conditions .

Stereochemistry :

  • The (1R,5R) configuration distinguishes the target compound from analogs like (1S,4R)-configured acetamides () and (1S,5S)-carvyl acetate (). Stereochemistry influences enantioselective interactions in catalysis or drug-receptor binding .

Synthetic Utility :

  • Cyclopentene derivatives with acetate groups (e.g., ) are often intermediates in synthesizing complex natural products or pharmaceuticals. For example, brominated cyclopentene analogs () may exhibit bioactivity due to halogen electronegativity, whereas the target compound’s hydroxymethyl group could facilitate further functionalization .

Stability and Reactivity

  • The cyclopentene double bond in the target compound is susceptible to electrophilic addition (e.g., bromination) or Diels-Alder reactions, similar to analogs in and .
  • The acetate ester hydrolyzes under acidic/basic conditions, a property shared with carvyl acetate () but contrasting with acetamide-containing analogs () .

Biological Activity

Acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate is a chemical compound characterized by its unique structure that combines acetic acid with a cyclopentene moiety. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory properties and interactions with various biological macromolecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H16O5C_{10}H_{16}O_5, with a molecular weight of 216.24 g/mol. The presence of the hydroxymethyl group attached to the cyclopentene ring enhances its reactivity and potential biological interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC10H16O5C_{10}H_{16}O_5
Molecular Weight216.24 g/mol
Functional GroupsAcetic acid, Hydroxymethyl, Cyclopentene

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. The structural characteristics of this compound allow it to interact with enzymes and receptors involved in inflammatory pathways. For instance, studies have shown that compounds with similar cyclopentene structures can modulate the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Interaction with Biological Macromolecules

This compound has shown potential for binding selectively to proteins and nucleic acids. Its unique structure allows for specific interactions that can influence enzyme activity or receptor binding. Further research is necessary to elucidate the specific interaction mechanisms and affinities for various biological targets.

Case Studies

One notable study investigated the effects of acetic acid derivatives on cellular inflammation models. The results indicated that these compounds significantly reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism through which they could exert therapeutic effects in inflammatory diseases.

Another study focused on the synthesis of related compounds and their evaluation as potential drug candidates. The findings highlighted the importance of the hydroxymethyl group in enhancing biological activity through improved binding affinity to target proteins .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

Compound NameCAS NumberSimilarityUnique Features
2-Cyclopentene-1-acetic acid13668-61-6HighLacks hydroxymethyl group
(S)-13-(Cyclopent-2-en-1-yl)tridecanoic acid29106-32-9ModerateContains a longer carbon chain
rel-2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid14734-13-5ModerateBicyclic structure enhances stability

The comparison highlights that the presence of the hydroxymethyl group in this compound may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for preparing acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate?

Methodological Answer: The compound is typically synthesized via acetylation of the corresponding cyclopentenol precursor [(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-ol] using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Reaction conditions (temperature, solvent, and stoichiometry) must be optimized to preserve stereochemistry. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) analysis to verify esterification .

Q. How is the stereochemical configuration of the compound validated?

Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry. Programs like SHELXL (part of the SHELX suite) refine crystallographic data to resolve chiral centers and spatial arrangements . For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments and comparison of optical rotation values with literature data are used .

Q. What analytical techniques are recommended for purity assessment?

Methodological Answer: High-performance liquid chromatography (HPLC) with a chiral stationary phase separates enantiomers, while gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. Titrimetric methods (e.g., USP protocols for acetic acid quantification) ensure stoichiometric accuracy in acetate content .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentene ring influence reactivity in catalytic hydrogenation?

Methodological Answer: The (1R,5R) configuration imposes steric constraints on hydrogenation pathways. Computational modeling (DFT or molecular mechanics) predicts regioselectivity, while deuterium-labeling experiments track hydrogen addition sites. Contrasting results from kinetic studies (e.g., rate differences between cis/trans intermediates) should be resolved using in-situ IR or Raman spectroscopy .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation)?

Methodological Answer: Cross-validate data using multiple techniques:

  • Combustion calorimetry for direct ΔH°f measurement.
  • Gas-phase ion energetics (via mass spectrometry) to infer stability.
  • Quantum chemical calculations (e.g., Gaussian software) to model electronic contributions.
    Discrepancies may arise from impurities or differing experimental conditions (e.g., solvent effects), necessitating meta-analyses of peer-reviewed datasets .

Q. How can enantiomeric excess (ee) be quantified without chiral chromatography?

Methodological Answer:

  • NMR chiral derivatization : Use enantiopure shift reagents (e.g., Eu(hfc)₃) to split proton signals.
  • Enzymatic assays : Esterases selectively hydrolyze one enantiomer; monitor via pH-stat titration .
  • Circular dichroism (CD) spectroscopy : Compare Cotton effects with reference spectra .

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